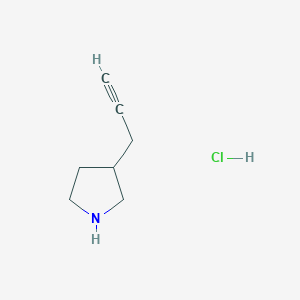

3-(Prop-2-yn-1-yl)pyrrolidine hydrochloride

Description

Properties

IUPAC Name |

3-prop-2-ynylpyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N.ClH/c1-2-3-7-4-5-8-6-7;/h1,7-8H,3-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYDBEODLVKLEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1CCNC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1909317-25-4 | |

| Record name | 3-(prop-2-yn-1-yl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yl)pyrrolidine hydrochloride typically involves the alkylation of pyrrolidine with propargyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is purified through recrystallization or distillation techniques to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-yl)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alkenes or alkanes.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-(Prop-2-yn-1-yl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Prop-2-yn-1-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidine and Pyridine Derivatives

Structural and Reactivity Differences

Propargyl vs. Propenyl Substituents :

The propargyl group in this compound introduces a terminal alkyne, which is highly reactive in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. In contrast, the propenyl group in 3-(prop-2-en-1-yl)pyrrolidine hydrochloride () contains a less reactive double bond, limiting its utility in click chemistry but offering stability for other synthetic pathways .Pyrrolidine vs. Pyridine Backbones :

Pyridine derivatives like 3-(5,6-dimethoxypyridin-2-yl)prop-2-yn-1-ol () exhibit aromaticity and basicity, making them suitable for metal coordination or as ligands. Pyrrolidine derivatives, however, provide conformational flexibility and are often used to mimic peptide bonds in drug design .

Research Findings and Data Gaps

Structural Characterization :

While crystallographic data for the target compound are absent, analogs such as 3-(prop-2-en-1-yl)pyrrolidine hydrochloride have been structurally validated using techniques like NMR and mass spectrometry (). SHELX software, widely used for small-molecule refinement, could aid in future structural analyses .- The propargyl group’s role in covalent inhibitor design remains underexplored for this compound.

Biological Activity

3-(Prop-2-yn-1-yl)pyrrolidine hydrochloride, also known by its CAS number 1909317-25-4, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrrolidine derivatives, characterized by a five-membered ring containing nitrogen. Its structure can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₉ClN |

| Molecular Weight | 145.60 g/mol |

| CAS Number | 1909317-25-4 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Similar compounds in the pyrrolidine class have been shown to inhibit enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels and other physiological processes.

- Receptor Modulation : Pyrrolidine derivatives often act on G-protein coupled receptors (GPCRs), influencing signal transduction pathways that regulate numerous cellular functions.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives. For instance, a study evaluating various pyrrolidine compounds demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL, indicating potent activity .

Antifungal Activity

In addition to antibacterial properties, certain pyrrolidine derivatives have exhibited antifungal activity. For example, derivatives tested against Candida albicans showed promising results, suggesting that modifications in the pyrrolidine structure could enhance antifungal efficacy .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that modifications at specific positions on the pyrrolidine ring can significantly alter potency and selectivity:

| Modification | Effect on Activity |

|---|---|

| Hydroxylation at position 3 | Increased potency against bacterial strains |

| Substitution with halogens | Enhanced antimicrobial properties |

Study on Antimicrobial Efficacy

A notable study investigated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound. Results indicated that certain structural modifications led to enhanced activity against resistant strains of bacteria . The study employed a high-throughput screening method to evaluate over 100 derivatives, identifying several candidates with MIC values lower than traditional antibiotics.

Evaluation of Toxicity

Another important aspect of research involves assessing the toxicity profiles of these compounds. In vitro cytotoxicity assays revealed that while some derivatives exhibited significant antimicrobial effects, they also demonstrated varying degrees of cytotoxicity against human cell lines. This highlights the need for further optimization to balance efficacy and safety .

Q & A

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Cyclization | K₂CO₃, DMF, 80°C | Promote intramolecular cyclization | |

| Salt Formation | HCl (gaseous), EtOH | Stabilize the compound for storage |

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks .

- Storage : Store at -20°C in airtight, moisture-resistant containers .

- Waste Disposal : Segregate hazardous waste and consult institutional guidelines for professional disposal .

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:

The ICReDD framework integrates quantum chemical calculations and machine learning to:

Predict Reaction Pathways : Identify low-energy transition states for cyclization .

Screen Conditions : Optimize solvent, temperature, and catalyst combinations in silico .

Feedback Loop : Experimental data (e.g., yields) refine computational models iteratively .

Q. Table 2: Computational Tools for Reaction Design

| Tool | Application | Reference |

|---|---|---|

| Gaussian 16 | Transition-state modeling | |

| RDKit | Reaction condition prediction |

Advanced: How can low yields in the cyclization step be addressed?

Methodological Answer:

- Catalyst Screening : Test alternatives to K₂CO₃ (e.g., DBU or Cs₂CO₃) to enhance reaction efficiency .

- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions .

- Kinetic Analysis : Use in-situ FTIR or NMR to monitor intermediate formation and adjust reaction time .

Basic: What spectroscopic techniques are used for structural characterization?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm pyrrolidine ring and propargyl group integration .

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry for chiral centers (if applicable) .

Advanced: What strategies ensure scalability while maintaining purity?

Methodological Answer:

- Process Control : Implement continuous-flow reactors to improve heat/mass transfer .

- In-line Analytics : Use PAT (Process Analytical Technology) tools like HPLC for real-time purity monitoring .

- Crystallization Engineering : Optimize anti-solvent addition rates to enhance crystal purity .

Basic: What structural analogs of this compound have been studied?

Methodological Answer:

Key analogs include:

- 3-Methylpyrrolidine hydrochloride (CAS 186597-29-5): Explored for comparative reactivity studies .

- 3-Cyano-3-methylpyrrolidine hydrochloride (CAS 1205750-61-3): Used to study steric effects on cyclization .

Q. Table 3: Analog Comparison

| Compound | Structural Feature | Research Application | Reference |

|---|---|---|---|

| 3-Methylpyrrolidine HCl | Methyl substitution | Reactivity modulation | |

| 3-Phenyl-pyrrolidine HCl | Aromatic substitution | Pharmacological SAR |

Advanced: How can reaction mechanisms be validated experimentally?

Methodological Answer:

- Isotopic Labeling : Use deuterated propargylamine to trace hydrogen migration during cyclization .

- DFT Calculations : Compare computed activation energies with experimental kinetic data .

- Quenching Studies : Trap intermediates with electrophiles (e.g., MeOH) for isolation and analysis .

Basic: What are the critical storage conditions for this compound?

Methodological Answer:

- Temperature : Store at -20°C in powder form to prevent decomposition .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers .

- Light Sensitivity : Protect from UV exposure using amber glass vials .

Advanced: How should researchers resolve contradictions in spectroscopic data?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.